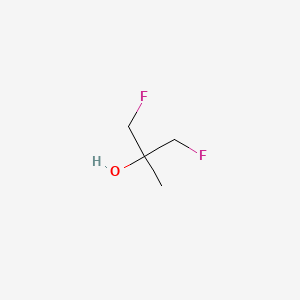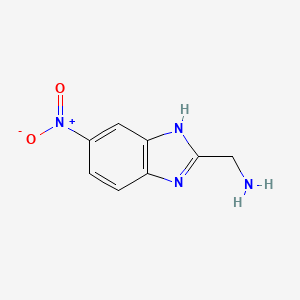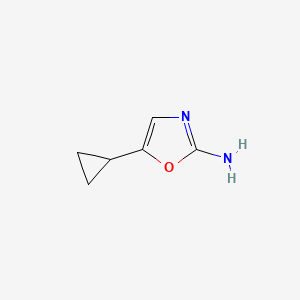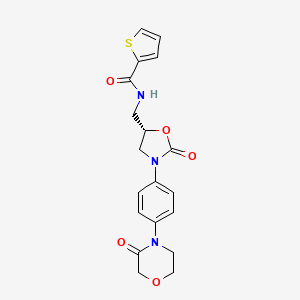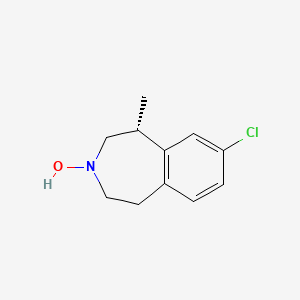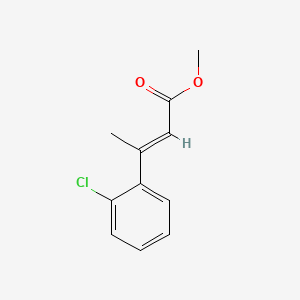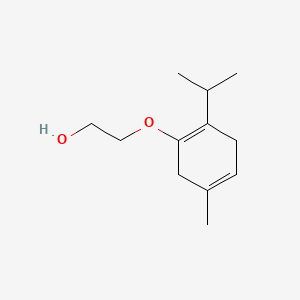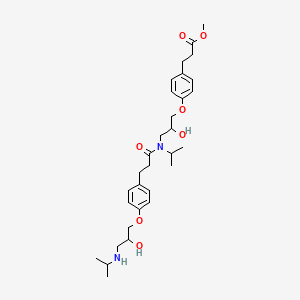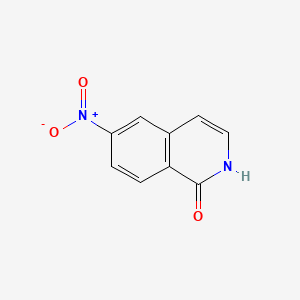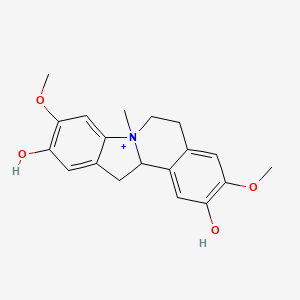
マンゴチンニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mangochinine is a naturally occurring dibenzopyrrocoline alkaloid derived from the plant Manglietia chingiiThe compound is characterized by its yellow or yellow-green solid appearance and its solubility in organic solvents such as diethyl ether and dichloromethane .
科学的研究の応用
Mangochinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for biochemical research.
Medicine: Mangochinine has been investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
準備方法
The synthesis of Mangochinine involves several steps:
Initial Reaction: The process begins with the reaction of 3-bromo-4-methoxybenzoic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF) to produce 3-bromo-4-methoxybenzoic acid ester.
Intermediate Formation: This ester is then reacted with 2-aza-4-phenyl-1,3-dioxolane (DMPU) and sodium methoxide to form an acid intermediate.
Final Steps: The acid intermediate undergoes a series of reactions with aldehyde and acetone to yield the final product, Mangochinine.
化学反応の分析
Mangochinine undergoes various chemical reactions, including:
Oxidation: Mangochinine can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom in the 3-bromo-4-methoxybenzoic acid ester intermediate.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
作用機序
The mechanism of action of Mangochinine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as α-glucosidase and tyrosine phosphatase 1B, which are involved in metabolic processes. The compound’s effects are mediated through its binding to these enzymes, leading to changes in their activity and subsequent biological effects .
類似化合物との比較
Mangochinine can be compared to other similar compounds, such as:
Mangiferin: A xanthonoid polyphenol with antioxidant and anti-inflammatory properties.
Pellitorine: An amide with antiplatelet activity.
(2E,4E)-N-isobutyl-2,4-dodecadienamide: Another compound with antiplatelet properties.
What sets Mangochinine apart is its unique dibenzopyrrocoline structure, which contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJDZTDWUQFSHS-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of mangochinine?
A1: Mangochinine is a dibenzopyrrocoline alkaloid. While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ]. The stereochemistry of the naturally occurring compound was determined to be (1R,2S)-(-)-mangochinine [].
Q2: Which enzymes have been studied as potential targets for mangochinine using computational methods?
A2: Molecular docking simulations were used to predict the binding affinity of mangochinine to α-glucosidase (PDB ID: 3W37) and tyrosine phosphatase 1B (PTP1B) []. These simulations suggested that mangochinine might have potential as an inhibitor of these enzymes.
Q3: Has mangochinine been tested for its inhibitory activity against α-glucosidase and PTP1B in vitro or in vivo?
A3: While the computational studies propose mangochinine as a potential inhibitor [], there is no mention of in vitro or in vivo studies in the provided abstracts. Further experimental validation is needed to confirm these predictions.
Q4: What are the predicted pharmacological properties and potential applications of mangochinine?
A4: Quantitative structure–activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) regressions suggest that mangochinine possesses favorable biocompatibility and pharmacokinetic properties []. This suggests its potential for medicinal development, although further research is needed.
Q5: How was mangochinine synthesized?
A5: A racemic mixture of mangochinine was synthesized using a palladium-catalyzed reaction involving dihydroisoquinoline derivatives, prepared via the Bischler-Napieralsky reaction [, ]. This synthetic route highlights the potential for developing more efficient methods for obtaining this alkaloid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
